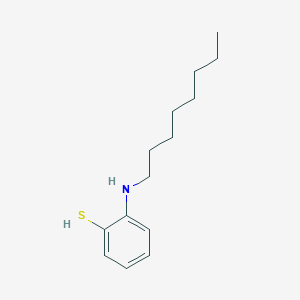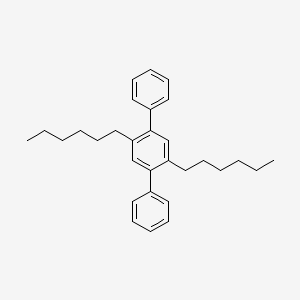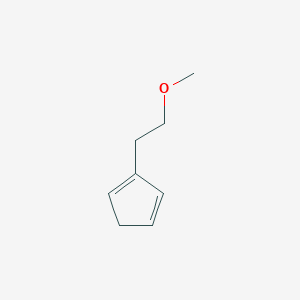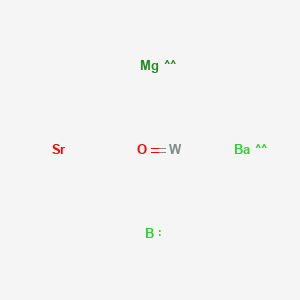![molecular formula C10H14O4S2 B12562005 dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate CAS No. 172223-15-3](/img/structure/B12562005.png)
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1R,2R)-4,8-dithiaspiro[25]octane-1,2-dicarboxylate is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium hydroxide . The reaction mixture is stirred and cooled, followed by acidification and extraction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
科学研究应用
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur atoms in the compound can form disulfide bonds, which play a role in its biological activity.
相似化合物的比较
Similar Compounds
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate is unique due to the presence of sulfur atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other spirocyclic compounds that may contain oxygen or nitrogen atoms instead of sulfur.
属性
CAS 编号 |
172223-15-3 |
|---|---|
分子式 |
C10H14O4S2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4S2/c1-13-8(11)6-7(9(12)14-2)10(6)15-4-3-5-16-10/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI 键 |
WEYXGKGBWBMISB-RNFRBKRXSA-N |
手性 SMILES |
COC(=O)[C@H]1[C@@H](C12SCCCS2)C(=O)OC |
规范 SMILES |
COC(=O)C1C(C12SCCCS2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


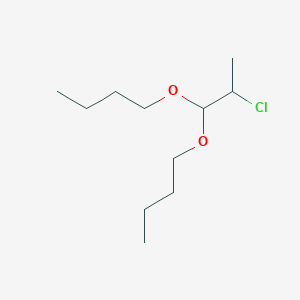
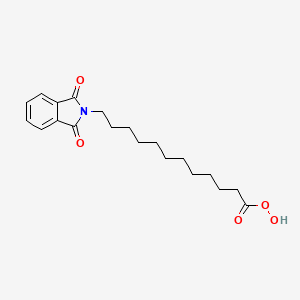
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid)](/img/structure/B12561949.png)
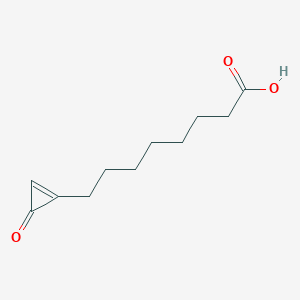
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
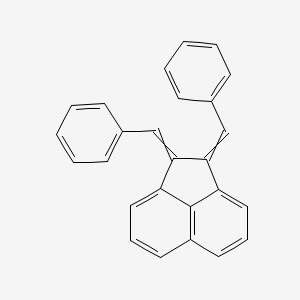
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
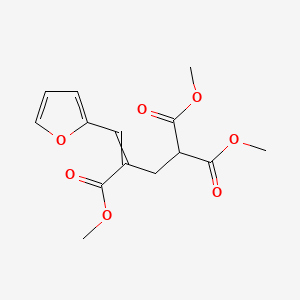
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
